N1-Ethyl vs N1-Methyl: Increased Lipophilicity and Altered Metabolic Soft Spot
The target compound carries an N1-ethyl substituent, whereas its closest commercially available analog, 2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006352-67-5), bears an N1-methyl group. The additional methylene unit in the target increases the molecular weight from 200.26 to 214.28 Da and raises the calculated logP by approximately 0.5 log units (class-level inference based on the standard contribution of a methylene fragment to log P [1]). Higher lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility. Moreover, N-dealkylation of an ethyl group typically proceeds more slowly than that of a methyl group, potentially conferring a metabolic stability advantage [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 214.28 Da; estimated clogP ~0.5 units higher than N-methyl analog |
| Comparator Or Baseline | 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006352-67-5): MW 200.26 Da |
| Quantified Difference | ΔMW = +14.02 Da; ΔclogP ≈ +0.5 |
| Conditions | Calculated physicochemical parameters; exact clogP values depend on the algorithm (e.g., ACD/Labs, XLogP3). |
Why This Matters
Procurement decisions that overlook N-alkyl size may inadvertently select a compound with divergent permeability and metabolic profiles, undermining in vivo pharmacokinetic studies.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Standard fragment contribution of -CH2- to log P ≈ 0.5). View Source
- [2] Nassar AF, Kamel AM, Clarimont C. Improving the decision-making process in the structural modification of drug candidates: enhancing metabolic stability. Drug Discov Today. 2004;9(23):1020-1028. (N-dealkylation rates differ with alkyl size). View Source
